molecular formula C12H18O5 B14548351 Benzoic acid;2-(ethoxymethoxy)ethanol CAS No. 62254-42-6

Benzoic acid;2-(ethoxymethoxy)ethanol

Cat. No.: B14548351
CAS No.: 62254-42-6
M. Wt: 242.27 g/mol
InChI Key: XWIQGTXXZPEPGO-UHFFFAOYSA-N
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Description

Benzoic acid;2-(ethoxymethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(ethoxymethoxy)ethanol Benzoic acid is a simple aromatic carboxylic acid, while 2-(ethoxymethoxy)ethanol is an ether-alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(ethoxymethoxy)ethanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-(ethoxymethoxy)ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using techniques like fractional distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(ethoxymethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

Benzoic acid;2-(ethoxymethoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug formulations and as a preservative.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid;2-(ethoxymethoxy)ethanol involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ether and alcohol groups can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-(Ethoxymethoxy)ethanol: An ether-alcohol used as a solvent and intermediate in organic synthesis.

    Phenoxyethanol: An ether-alcohol with antimicrobial properties, commonly used as a preservative.

Uniqueness

Benzoic acid;2-(ethoxymethoxy)ethanol combines the properties of both benzoic acid and 2-(ethoxymethoxy)ethanol, making it unique in its ability to participate in a wide range of chemical reactions. Its dual functional groups allow for diverse applications in various fields, from chemistry to medicine.

Properties

CAS No.

62254-42-6

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

benzoic acid;2-(ethoxymethoxy)ethanol

InChI

InChI=1S/C7H6O2.C5H12O3/c8-7(9)6-4-2-1-3-5-6;1-2-7-5-8-4-3-6/h1-5H,(H,8,9);6H,2-5H2,1H3

InChI Key

XWIQGTXXZPEPGO-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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